Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester
Overview
Description
Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to the alpha carbon of benzeneacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester typically involves the diazo transfer reaction. One common method is the reaction of benzeneacetic acid derivatives with diazo transfer reagents such as p-acetamidobenzenesulfonyl azide. The reaction is usually carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of diazo compounds often involves continuous flow processes to ensure safety and efficiency. For example, the formation of ethyl diazoacetate in situ followed by its addition to aldehydes in a microreactor setup can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester undergoes various types of reactions, including:
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions to form aziridines and imidazolidines.
Wolff Rearrangement: Under thermal or photochemical conditions, the diazo group can undergo Wolff rearrangement to form ketenes, which can further react to form esters or amides.
Common Reagents and Conditions
Cycloaddition: Typically involves hexahydro-1,3,5-triazines under visible light.
Wolff Rearrangement: Often catalyzed by rhodium or copper salts under thermal or photochemical conditions.
Major Products
Aziridines and Imidazolidines: Formed from cycloaddition reactions.
Ketenes: Formed from Wolff rearrangement, which can further react to form esters or amides.
Scientific Research Applications
Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various heterocyclic compounds.
Photochemistry: Utilized in photochemical reactions to generate reactive intermediates like carbenes.
Material Science: Employed in the development of new materials with unique properties due to its reactive diazo group.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester involves the generation of reactive intermediates such as carbenes and ketenes. These intermediates can undergo various transformations, including cycloaddition and rearrangement reactions, leading to the formation of complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, alpha-methoxy-, (S)-
- Benzeneacetic acid, alpha-oxo-, methyl ester
- Benzeneacetic acid, methyl ester
Uniqueness
Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester is unique due to its diazo group, which imparts distinct reactivity compared to other benzeneacetic acid derivatives. This reactivity allows for the formation of a wide range of products through various reaction pathways, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
propan-2-yl 2-diazo-2-phenylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(2)15-11(14)10(13-12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGADAGGSGLFEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=[N+]=[N-])C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293101 | |
Record name | 1-Methylethyl α-diazobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601293101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264882-04-4 | |
Record name | 1-Methylethyl α-diazobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=264882-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylethyl α-diazobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601293101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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